Product packaging for Cordifolioside A(Cat. No.:CAS No. 155179-20-7)

Cordifolioside A

Cat. No.: B3028071
CAS No.: 155179-20-7
M. Wt: 504.5 g/mol
InChI Key: LPFQFJKAHSGCFJ-LJIKAXRCSA-N
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Description

Significance in Contemporary Phytochemical Research

The importance of Cordifolioside A in modern phytochemical research is multifaceted. It is recognized as a key bioactive constituent of Tinospora cordifolia, a plant with a long history of use in traditional Ayurvedic medicine for treating a variety of ailments, including jaundice, rheumatism, and diabetes. scispace.com The immunomodulatory properties of this compound are particularly noteworthy, with studies indicating its role in enhancing the body's immune response. medchemexpress.comnih.govnih.gov This has led to its use as a marker compound for the quality control and standardization of herbal formulations containing Tinospora cordifolia. scispace.comwisdomlib.org

Furthermore, recent in silico studies have highlighted the potential of this compound as an inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19, suggesting a possible role in the development of antiviral therapies. nih.govresearchgate.net Its demonstrated radioprotective and cytoprotective activities further underscore its potential in mitigating the harmful effects of radiation and certain chemicals on the body. nih.govbiocrick.com The diverse pharmacological profile of this compound makes it a valuable subject for ongoing research into natural product-based drug discovery.

Overview of Research Trajectory and Gaps in this compound Studies

The research trajectory for this compound began with its isolation and characterization from Tinospora cordifolia. nih.gov Early studies focused on identifying its chemical structure and initial pharmacological screenings, which revealed its immunomodulatory effects. nih.gov Subsequent research has expanded to explore a wider range of biological activities, including its antioxidant, anti-inflammatory, and potential anticancer properties. biosynth.comresearchgate.net The development of analytical methods, such as high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC), has been crucial for the quantification and standardization of this compound in plant extracts and commercial products. scispace.comresearchgate.net

Despite the progress made, significant gaps in the research remain. While numerous studies have demonstrated the biological activities of this compound in vitro and in animal models, there is a notable lack of comprehensive clinical trials in humans to validate these findings. wisdomlib.org The precise molecular mechanisms underlying its various pharmacological effects are not yet fully understood and require further investigation. nih.gov For instance, while its radioprotective and cytoprotective effects are documented, the exact pathways through which it exerts these protective actions are still unclear. nih.gov Furthermore, research into its biosynthesis and potential for biotechnological production is still in its nascent stages. Addressing these knowledge gaps will be crucial for fully realizing the therapeutic potential of this compound.

Detailed Research Findings

Chemical Properties of this compound

The fundamental chemical characteristics of this compound have been well-documented, providing a basis for its identification and study.

PropertyValue
CAS Number 155179-20-7
Molecular Formula C22H32O13
Molecular Weight 504.5 g/mol
IUPAC Name 4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-6-[4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenoxy]oxane-3,5-diol
Class Phenylpropanoid Glycoside
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972)

Data sourced from multiple scientific databases and research articles. biocrick.complantaedb.com

Biological Activities of this compound

A growing body of scientific evidence supports the diverse biological activities of this compound, highlighting its therapeutic potential.

ActivityResearch Findings
Immunomodulatory This compound is considered a primary contributor to the immunomodulatory effects of Tinospora cordifolia. nih.govnih.gov It has been shown to stimulate the immune system and is used as a marker for standardizing the plant's formulations for this purpose. wisdomlib.org
Radioprotective Studies have demonstrated that extracts containing this compound offer significant protection against radiation-induced damage. nih.govbiocrick.com
Cytoprotective The compound exhibits cytoprotective activity, safeguarding cells from damage induced by certain chemicals. nih.govbiocrick.com
Potential Anti-COVID-19 In silico studies suggest that this compound can form stable hydrogen bonds with key amino acid residues of the SARS-CoV-2 main protease, indicating its potential as an inhibitor of viral replication. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32O13 B3028071 Cordifolioside A CAS No. 155179-20-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5R,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]oxane-3,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O13/c1-30-12-6-11(4-3-5-23)7-13(31-2)17(12)34-20-16(27)18(15(26)14(8-24)33-20)35-21-19(28)22(29,9-25)10-32-21/h3-4,6-7,14-16,18-21,23-29H,5,8-10H2,1-2H3/b4-3+/t14-,15-,16-,18+,19+,20+,21+,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFQFJKAHSGCFJ-LJIKAXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)OC3C(C(CO3)(CO)O)O)O)OC)C=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)OC)/C=C/CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Isolation Methodologies of Cordifolioside a

Advanced Extraction Techniques for Cordifolioside A Isolation

Solvent-Based Extraction Approaches

Methanolic Extraction

Methanol (B129727) is frequently employed as a solvent for the extraction of phenolic compounds and other bioactive constituents from Tinospora cordifolia nih.govakjournals.comoup.com. Studies have utilized methanol, often in combination with water (e.g., 60% methanol), to extract compounds from the plant material nih.govakjournals.comoup.comnih.gov. For instance, a common procedure involves refluxing dried, powdered plant material with methanol, followed by filtration and concentration of the solvent extract akjournals.comoup.com. Methanolic extracts have been analyzed for their total phenolic content (TPC) and total flavonoid content (TFC), with methanol extracts showing substantial levels of these compounds compared to water extracts nih.gov. While ethyl alcohol has been reported to yield the highest concentration of this compound among tested solvents, methanol remains a key solvent in the extraction and preparatory stages for analyzing such compounds nih.gov.

Acetone (B3395972) and Water Extractions

Acetone and water are also recognized as effective solvents for extracting various compounds from Tinospora cordifolia nih.gov. Water extracts, while generally yielding lower amounts of phenolic and flavonoid compounds compared to organic solvents like methanol or ethyl alcohol, are still utilized in extraction processes nih.gov. Acetone, often used in combination with other solvents or for specific purification steps, has also been employed in the extraction and isolation of bioactive compounds nih.govmdpi.comnih.gov. For example, acetone has been used in chromatographic separations and recrystallization steps to isolate compounds like this compound mdpi.comnih.gov. Studies comparing different solvents have indicated that while ethyl alcohol might show the highest Cordifolioside content, acetone and water extracts still contain significant amounts of total phenolics and flavonoids nih.gov.

Table 1: Extraction Solvent Comparison for Bioactive Compounds in Tinospora cordifolia

SolventTotal Phenolic Content (mg GAE/100 g)Total Flavonoid Content (mg RE/100 g)Cordifolioside Content (mg/100 g)
Acetone245.87 ± 6.24228.48 ± 8.99Not specified
Ethyl Alcohol571.35 ± 5.65448.97 ± 8.70432.51 (predominantly found)
Methanol518.32 ± 5.68374.61 ± 4.88Not specified
Water216.82 ± 6.35186.75 ± 6.34Not specified

Source: nih.gov

Chromatographic Purification Strategies for this compound

A variety of chromatographic techniques are employed for the isolation and purification of this compound from crude plant extracts, ensuring high purity for further analysis and characterization. High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are commonly utilized methods researchgate.netnih.govakjournals.comnih.govscispace.comresearchgate.netresearchgate.net.

HPTLC methods often employ silica (B1680970) gel 60 F254 plates with mobile phases such as chloroform (B151607)–methanol mixtures (e.g., 85:15 v/v) or combinations including hexane, chloroform, methanol, and formic acid akjournals.comnih.govscispace.comresearchgate.net. Detection is typically performed at wavelengths around 254 nm for this compound nih.gov.

HPLC methods utilize various stationary phases, such as C18 columns, and mobile phases comprising mixtures of water with organic solvents like acetonitrile (B52724) or methanol, often with pH adjustments researchgate.netscispace.comresearchgate.net. For instance, an acetonitrile–water (25:75 v/v) mobile phase with detection at 210 nm has been reported for the estimation of this compound, yielding a retention time of approximately 9.52 minutes researchgate.netscispace.com. Another method uses a Phenomenex C18 column with a methanol-water (60:40 v/v) mobile phase detected at 360 nm, showing a retention time of 3.88 minutes researchgate.net.

In addition to HPLC and HPTLC, traditional column chromatography (CC) using silica gel is frequently applied, employing solvent systems like mixtures of chloroform and acetone, or chloroform and methanol, in various ratios or gradient elutions to achieve separation and purification imrpress.commdpi.comnih.gov. These techniques, often coupled with mass spectrometry (MS) for structural elucidation and confirmation, are essential for obtaining pure this compound nih.govresearchgate.net.

Table 2: Chromatographic Purification Methods for this compound

TechniqueStationary PhaseMobile Phase CompositionDetection WavelengthRetention/Rf ValueNotesSource
HPTLCSilica gel 60 F254Chloroform–Methanol (85:15, v/v)254 nmRf 0.52 ± 0.03Compact band obtained; used for analysis akjournals.com, scispace.com, researchgate.net
HPTLCSilica gel 60 F254Hexane–Chloroform–Methanol–Formic acid254 nmRf 0.12For this compound nih.gov
HPLC / UPLCAcquity C180.05% Formic acid in water and Acetonitrile (gradient)267 nmNot specifiedUsed with DAD-ESI-QTOF-MS/MS for characterization researchgate.net
HPLCPhenomenex C18Methanol–Water (60:40, v/v), pH 3.0360 nmRetention time: 3.88 minCapacity factor: 0.40; used for estimation researchgate.net
HPLCNot specifiedAcetonitrile–Water (25:75, v/v)210 nmRetention time: 9.52 ± 1.03 minUsed for estimation scispace.com, researchgate.net
Column ChromatographySilica gelChloroform:Acetone (various ratios, e.g., 10:1)Not specifiedNot specifiedUsed for isolation and purification mdpi.com, nih.gov
Column ChromatographySilica gelChloroform and Methanol (solvent mixture)Not specifiedNot specifiedUsed for isolation and purification mdpi.com, nih.gov
Column ChromatographySilica geln-Hexane and Acetone (gradient elution)Not specifiedNot specifiedUsed for isolation and purification mdpi.com, nih.gov
Column ChromatographyNormal phase silica gel2% Methanol-Chloroform mixtureNot specifiedNot specifiedUsed for purification of fractions imrpress.com

Compound List:

this compound

Magnoflorine (B1675912)

Berberine

Syringin

Tinocordiside

11-hydroxymustakone

N-methyl-2-pyrrolidone

N-formylannonain

Jatrorrhizine

Palmatine

Yangambin

20-β-hydroxyecdysone

Columbin (B190815)

Tinosporide

Furanolactone diterpenes

Tinosporaside

Makisterone

Cordioside

Palmatosides

Tinosporine

Choline

Tembeterine

Quercetin

Rutin

Analytical Methodologies for Cordifolioside a Quantification and Characterization

Chromatographic Techniques for Cordifolioside A Analysis

Chromatographic methods are essential for separating, identifying, and quantifying chemical compounds in complex mixtures. For this compound, both HPTLC and HPLC have been successfully employed, offering distinct advantages in terms of sensitivity, specificity, and efficiency.

HPTLC offers a rapid, cost-effective, and sensitive approach for the analysis of plant extracts and formulations. Its ability to analyze multiple samples simultaneously and its low solvent consumption make it a valuable tool for quality control and standardization.

The development of a densitometric HPTLC method for this compound involves optimizing various parameters to achieve sharp, well-resolved peaks and accurate quantification. Validation is crucial to ensure the method's reliability, adhering to guidelines such as those from the International Conference on Harmonization (ICH) researchgate.netakjournals.comnih.govakjournals.comresearchgate.net.

Key aspects of method development and validation include:

Stationary Phase: HPTLC aluminum plates pre-coated with silica (B1680970) gel 60 F254 are commonly used as the stationary phase researchgate.netakjournals.comresearchgate.net.

Detection Wavelength: Spectra of this compound are recorded to determine the wavelength of maximum intensity for densitometric scanning. For this compound, a wavelength of 254 nm has been identified as suitable for detection, often in conjunction with other compounds like 20-β-hydroxyecdysone researchgate.netnih.gov. In some studies, maximum intensity for this compound was observed at 240 nm , with a UV of 221 nm also reported researchgate.netnih.gov.

Linearity: The method demonstrates good linearity over a specific concentration range. For this compound, a linear concentration range of 750–2250 ng/band has been reported, with a correlation coefficient () greater than 0.99 researchgate.netnih.gov. Another study found linearity in the range of 50–1000 ng per band with a correlation coefficient () of 0.997 akjournals.comakjournals.comresearchgate.net.

Precision and Accuracy: Validation parameters such as repeatability and intermediate precision are assessed. Good recoveries, typically between 98.96% and 101.43% for this compound, indicate the method's accuracy researchgate.netnih.gov. Precision is often assessed by relative standard deviation (RSD), which should be within acceptable limits (e.g., less than 2%) nih.gov.

Limits of Detection (LOD) and Quantification (LOQ): These parameters define the sensitivity of the method. LOD values for this compound have been reported as 107.05 ng/band researchgate.netnih.gov, while another study found it to be 20.12 ng per band akjournals.comakjournals.comresearchgate.net. Corresponding LOQ values were 324.38 ng/band researchgate.netnih.gov and 60.36 ng per band akjournals.comakjournals.comresearchgate.net.

Optimizing the mobile phase is critical for achieving adequate separation (resolution) of this compound from other components in the sample matrix.

A common mobile phase reported for the separation of this compound, 20-β-hydroxyecdysone, and columbin (B190815) is a mixture of hexane–chloroform (B151607)methanol (B129727)–formic acid researchgate.netnih.gov. This optimized mobile phase resulted in specific retardation factors (RF) for this compound, such as 0.12 researchgate.netnih.gov.

Another effective mobile phase composition identified is chloroform–methanol (85:15, v/v) , which yielded a sharp, symmetrical, and well-resolved peak for this compound at an RF of 0.52 ± 0.03 akjournals.comakjournals.comresearchgate.net.

Table 1: HPTLC Method Parameters for this compound Analysis

ParameterValueReference(s)
Stationary PhaseHPTLC aluminum plate, silica gel 60 F254 researchgate.netnih.govakjournals.comresearchgate.net
Mobile PhaseHexane–chloroform–methanol–formic acid researchgate.netnih.gov
Chloroform–methanol (85:15, v/v) akjournals.comakjournals.comresearchgate.net
Detection Wavelength254 nm (for this compound and 20-β-hydroxyecdysone) researchgate.netnih.gov
240 nm (maximum intensity for this compound) nih.gov
221 nm (UV for this compound) nih.gov
RF Value (this compound)0.12 researchgate.netnih.gov
0.52 ± 0.03 akjournals.comakjournals.comresearchgate.net
Linearity Range750–2250 ng/band researchgate.netnih.gov
50–1000 ng/band akjournals.comakjournals.comresearchgate.net
Correlation Coefficient ()> 0.99 researchgate.netnih.gov
0.997 akjournals.comakjournals.comresearchgate.net
Recovery (%)98.96–101.43 researchgate.netnih.gov
LOD (ng/band)107.05 researchgate.netnih.gov
20.12 akjournals.comakjournals.comresearchgate.net
LOQ (ng/band)324.38 researchgate.netnih.gov
60.36 akjournals.comakjournals.comresearchgate.net

HPLC is a powerful technique for the separation and quantification of compounds, offering high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is particularly effective for analyzing moderately polar compounds like this compound.

Developing a robust RP-HPLC method for this compound involves careful selection of the stationary phase, mobile phase composition, flow rate, and detection wavelength. Validation according to ICH guidelines ensures the method's suitability for its intended purpose researchgate.netscispace.comoup.comnih.gov.

Stationary Phase: A C18 column (e.g., Phenomenex Luna C18, 250 × 4.6 mm, 5 μm particle size) is commonly used as the stationary phase for RP-HPLC analysis of this compound researchgate.netscispace.comoup.comnih.govresearchgate.net.

Mobile Phase: A mobile phase consisting of acetonitrile (B52724)–water (25:75, v/v) has been successfully employed for the sharp and well-defined separation of this compound researchgate.netscispace.comoup.comnih.gov.

Flow Rate: A flow rate of 1.0 mL/min is typically used in these RP-HPLC methods researchgate.netscispace.comoup.comnih.govresearchgate.net.

Linearity: The method exhibits good linearity, with a correlation coefficient of 0.997 in the concentration range of 0.5–50 µg/mL researchgate.netscispace.comoup.comnih.gov. The linear regression equation is reported as researchgate.netscispace.comoup.comnih.gov.

Precision and Accuracy: Validation studies confirm the method's accuracy and precision. Recovery values typically range from 99.21% to 99.82% , with RSD values between 1.42% and 1.97% , indicating high precision and accuracy oup.com.

Limits of Detection (LOD) and Quantification (LOQ): The LOD for this compound has been determined to be 0.18 µg/mL , and the LOQ is 0.55 µg/mL researchgate.netscispace.comoup.comnih.gov.

The selection of an appropriate UV detection wavelength is crucial for maximizing sensitivity and selectivity.

For the estimation of this compound using RP-HPLC, the detection wavelength is commonly set at 210 nm researchgate.netscispace.comoup.comnih.govresearchgate.net. This wavelength corresponds to the UV absorption maximum reported for this compound in some studies nih.gov.

Table 2: HPLC Method Parameters for this compound Analysis

ParameterValueReference(s)
Stationary PhasePhenomenex Luna C18 column (250 × 4.6 mm, 5 μm particle size) researchgate.netscispace.comoup.comnih.govresearchgate.net
Mobile PhaseAcetonitrile–water (25:75, v/v) researchgate.netscispace.comoup.comnih.govresearchgate.net
Flow Rate1.0 mL/min researchgate.netscispace.comoup.comnih.govresearchgate.net
Detection Wavelength210 nm researchgate.netscispace.comoup.comnih.govresearchgate.net
Retention Time (Rt)9.52 ± 1.03 min researchgate.netscispace.comoup.comnih.gov
Linearity Range0.5–50 µg/mL researchgate.netscispace.comoup.comnih.gov
Correlation Coefficient ()0.997 researchgate.netscispace.comoup.comnih.gov
Linear Regression Equation researchgate.netscispace.comoup.comnih.gov
LOD (µg/mL)0.18 researchgate.netscispace.comoup.comnih.gov
LOQ (µg/mL)0.55 researchgate.netscispace.comoup.comnih.gov
Recovery (%)99.21–99.82 oup.com
Precision (% RSD)1.42–1.97 oup.com

Compound List:

this compound

Hyphenated Techniques for Structural Elucidation and Quantification

HPTLC-Electrospray Ionization-Mass Spectrometry/Mass Spectrometry (HPTLC-ESI-MS/MS)

Hyphenated techniques, particularly High-Performance Thin-Layer Chromatography coupled with Electrospray Ionization-Mass Spectrometry/Mass Spectrometry (HPTLC-ESI-MS/MS), represent a sophisticated approach for both the structural elucidation and precise quantification of complex natural compounds such as this compound. This integrated methodology leverages the separation efficiency of HPTLC with the high sensitivity and structural specificity offered by MS/MS detection.

Studies have highlighted the effectiveness of HPTLC-ESI-MS/MS in identifying and characterizing this compound within intricate botanical matrices, such as the stems of Tinospora cordifolia nih.govresearchgate.net. Within these investigations, this compound was identified as a norditerpene furan (B31954) glycoside, exhibiting a characteristic mass-to-charge ratio (m/z) of 527 [M + Na]⁺ and a UV absorption maximum (λmax) at 221 nm nih.govresearchgate.net. The MS/MS fragmentation patterns provide vital information for confirming its molecular structure, facilitating its differentiation from other co-occurring compounds in plant extracts nih.govresearchgate.net. This powerful analytical combination is instrumental for qualitative fingerprinting and quantitative marker-based standardization due to its enhanced specificity and capacity for rapid analysis of complex herbal samples nih.gov.

Method Validation and Quality Control Parameters

For the reliable and accurate determination of this compound, analytical methods must undergo rigorous validation in accordance with established international guidelines, such as those provided by the International Council for Harmonisation (ICH). This validation process typically involves assessing key parameters including limits of detection and quantification, precision, accuracy, robustness, and linearity.

Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of an analytical method is quantified by its Limit of Detection (LOD) and Limit of Quantification (LOQ). For this compound, different chromatographic techniques have yielded varying LOD and LOQ values:

TechniqueLOD (ng/band or µg/mL)LOQ (ng/band or µg/mL)Reference(s)
HPTLC20.12 ng/band60.36 ng/band akjournals.comresearchgate.netakjournals.com
HPTLC107.05 ng/band324.38 ng/band nih.govresearchgate.net
HPLC0.18 µg/mL0.55 µg/mL oup.comresearchgate.netoup.comscispace.com

These values define the minimum concentration at which this compound can be reliably detected and quantified, respectively, with the lower values observed in HPLC indicating greater sensitivity.

Precision, Accuracy, and Robustness Studies

The validation of analytical methods for this compound includes evaluating its consistency (precision), correctness (accuracy), and reliability under minor procedural variations (robustness).

Precision: Studies assessing the repeatability and intermediate precision of analytical methods for this compound have demonstrated high reproducibility. Relative Standard Deviation (%RSD) values for precision analyses typically remained below 2% nih.govresearchgate.net, with other studies reporting values within the range of 0.62% to 2.41% researchgate.netresearchgate.net. These low %RSD figures affirm the reproducibility of the methods used for this compound quantification.

Accuracy: Accuracy is generally determined through recovery studies, which involve spiking a sample matrix with known quantities of this compound. Recovery percentages for this compound have consistently been reported as high, ranging from 94.6% to 103.1% nih.govresearchgate.netoup.comresearchgate.netscispace.com, indicating that the methods accurately quantify the analyte's concentration.

Robustness: The robustness of these analytical methods was confirmed by assessing their performance under slight, deliberate variations in chromatographic conditions. These investigations have shown that the methods maintain their reliability and are not significantly impacted by minor parameter changes, thus ensuring their suitability for routine analytical applications nih.govresearchgate.netresearchgate.netoup.comresearchgate.netscispace.com.

Linearity and Calibration Curve Establishment

The linearity of an analytical method is established by demonstrating a direct proportional relationship between the instrument's response (e.g., peak area) and the analyte's concentration. Calibration curves are generated using standard solutions of this compound prepared at various known concentrations.

TechniqueConcentration RangeRegression EquationCorrelation Coefficient (r²)Reference(s)
HPTLC50–1000 ng/bandN/A> 0.99 akjournals.comresearchgate.netakjournals.com
HPTLC750–2250 ng/bandN/A> 0.99 nih.govresearchgate.netsci-hub.se
HPLC0.5–50 µg/mLy = 29716x – 4417.40.997 oup.comresearchgate.netoup.comscispace.com

The construction of these calibration curves is a fundamental prerequisite for the accurate quantification of this compound in uncharacterized samples.

Standardization and Quality Control of Botanical Extracts Based on this compound Content

This compound plays a crucial role as a marker compound for the standardization and quality control of botanical materials and their derived products, particularly those sourced from Tinospora cordifolia nih.govakjournals.comoup.comscispace.com. The validated analytical methodologies, including HPTLC and HPLC, facilitate precise quantification of this compound, thereby ensuring the consistency, quality, safety, and efficacy of herbal medicines and nutraceuticals nih.govakjournals.comoup.comscispace.com.

Through the establishment of chromatographic fingerprints and the quantification of marker compounds like this compound, manufacturers can authenticate the raw materials, monitor production processes, and guarantee batch-to-batch uniformity nih.govakjournals.comoup.comscispace.com. The inherent variability in this compound content, influenced by factors such as geographical origin, climate, and harvesting practices, highlights the necessity of robust analytical methods for dependable standardization scispace.com.

Compound Names Mentioned:

20-β-hydroxyecdysone

Ascorbic acid

Berberine

Catechin

Columbin

this compound

Diterpenoid furanolactone (class)

Diosgenin

Ecdysteroids (class)

Gallic acid

Glibenclamide

Isoniazid

Magnoflorine (B1675912)

Metformin hydrochloride

Norditerpene furan glycosides (class)

Piperine

Rifampicin

Rosuvastatin

Rutin

Vildagliptin

Withaferin A

Withanolides (class)

Withanosides (class)

Preclinical Pharmacological Research of Cordifolioside a

Immunomodulatory Activities of Cordifolioside A

This compound is a recognized immunomodulatory compound isolated from the plant Tinospora cordifolia. nih.govjnmhs.com Research has identified it as one of several active constituents responsible for the plant's traditional use in improving the immune system and increasing the body's resistance to infections. nih.govscispace.com The immunomodulatory effects of this compound are multifaceted, involving the modulation of various cellular and molecular components of the immune system.

This compound influences the activity of key immune cells, including macrophages, neutrophils, and T-cells, thereby affecting the cellular immune response.

This compound has been identified as an immunomodulatory active component from Tinospora cordifolia, a plant known for its ability to augment macrophage phagocytosis. jnmhs.com Extracts from Tinospora cordifolia have been shown to boost the phagocytic activity of macrophages by increasing the production of nitric oxide (NO) from peritoneal murine macrophages. scispace.com While the broader extracts of the plant demonstrate immune-stimulatory efficiency by enhancing macrophage chemotaxis and phagocytosis, the precise molecular mechanisms by which this compound specifically activates macrophages require further detailed investigation. jnmhs.com

Studies on compounds from Tinospora cordifolia have demonstrated effects on the function of human neutrophils. nih.gov this compound is reported to be one of the compounds from this plant possessing immunomodulatory activity. nih.gov Research investigating various extracts and isolated compounds from the plant in relation to phagocytosis and reactive oxygen species (ROS) production in human neutrophil cells found that certain fractions exhibited significant immunomodulatory activity, with an increase in the percentage of phagocytosis. nih.gov The study also noted that five other isolated compounds significantly enhanced phagocytic activity and increased the generation of nitric oxide and reactive oxygen species. nih.gov

Table 1: Effects of Tinospora cordifolia Constituents on Neutrophil Function

Activity Measured Effect Observed Source
Phagocytosis Significant increase with ethyl acetate, water fractions, and hot water extracts. nih.gov
Reactive Oxygen Species (ROS) Increase in generation by specific isolated compounds. nih.gov

Research into the immunomodulatory effects of Tinospora cordifolia has extended to its impact on T-cell subsets, which are crucial for adaptive immunity. Studies using an aqueous extract of Tinospora cordifolia on naive CD4+ T cells under conditions that promote differentiation into Th17 cells showed a reduced frequency of IL-17 producing cells. nih.govnih.gov This suggests that constituents within the extract can inhibit the differentiation and proliferation of Th17 cells. nih.gov The anti-inflammatory properties of the plant are considered particularly effective in Th17-associated autoimmune and inflammatory diseases. researchgate.net However, these findings are based on the whole extract, and the specific role of this compound in this activity has not been fully elucidated. An in silico docking study on metabolites from T. cordifolia showed interactions of Cordifolide-A and Cordifolioside-B with IL-17 and its receptor, but did not specify this compound. researchgate.net

Table 2: Effect of Tinospora cordifolia Extract on Th17 Cell Differentiation

Parameter Observation Implication Source
Frequency of IL-17 producing cells Reduced in a dose-dependent manner. Inhibition of Th17 cell differentiation. nih.gov

The immunomodulatory profile of this compound also includes the regulation of signaling molecules like cytokines.

In silico studies have been conducted to assess the potential of bioactive compounds from Tinospora cordifolia to act as human immunomodulators. nih.gov In these computational analyses, Cordifolioside was specifically evaluated for its role in modulating human Transforming Growth Factor-beta (TGF-β). nih.gov The study identified Cordifolioside as a potential immunomodulator that may act through TGF-β. nih.gov This research highlights the potential for Cordifolioside to serve as a basis for developing agents that could mitigate human cytokine storms. nih.gov

Regulation of Cytokine and Chemokine Production

Tumor Necrosis Factor-alpha (TNF-α) Modulation

Tumor Necrosis Factor-alpha (TNF-α) is a critical pro-inflammatory cytokine involved in a wide array of inflammatory processes and immune responses. Dysregulation of TNF-α is implicated in numerous inflammatory diseases. The potential of this compound to modulate this cytokine has been explored through computational studies.

In an in silico investigation, this compound was evaluated for its immunomodulatory potential against human TNF-α. nih.govresearchgate.net This computational approach aimed to identify natural bioactive compounds with dual immunomodulatory and antiviral activities. The study suggested that this compound could serve as an attractive immune modulator acting on human TNF-α, potentially helping to reduce cytokine storms. nih.govresearchgate.net While these computational findings are promising, they represent a preliminary step. Further in vitro and in vivo experimental studies are required to validate these predictions and determine the precise mechanism by which this compound may influence TNF-α expression and signaling.

Interleukin-6 (IL-6) Regulation

Interleukin-6 (IL-6) is another pleiotropic cytokine with a central role in inflammation and immune regulation. While extracts from Tinospora cordifolia, the plant source of this compound, have been shown in murine models to upregulate IL-6, direct experimental evidence specifically linking isolated this compound to IL-6 regulation is not yet clearly established in the reviewed literature. jnmhs.com Compounds from T. cordifolia, including this compound, have been recognized for their general ability to regulate the immune system, but specific actions on IL-6 production or signaling pathways remain an area for future investigation. jnmhs.com

Investigation of Synergistic Immunomodulatory Effects with Other Phytoconstituents

In a study that isolated seven immunomodulatory compounds from the plant, it was noted that this compound and another compound, syringin, have reported immunomodulatory activity. nih.govresearchgate.net The investigation also found that other isolated compounds significantly enhanced phagocytic activity and the generation of nitric oxide and reactive oxygen species. nih.govresearchgate.net This co-occurrence of multiple active compounds suggests a potential for synergistic or additive effects, where the combined immunomodulatory impact is greater than the sum of the individual parts. However, specific preclinical studies designed to test this compound in combination with other phytoconstituents to quantify synergistic effects are needed to confirm this hypothesis.

Antioxidant Mechanisms of this compound

Free Radical Scavenging Capabilities (e.g., DPPH, ABTS, FRAP assays)

The antioxidant potential of natural compounds is frequently evaluated by their ability to scavenge synthetic free radicals. Common in vitro assays for this purpose include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. While various extracts and fractions of Tinospora cordifolia have demonstrated significant free radical scavenging activity in these assays, specific IC50 values or other quantitative data for isolated this compound were not detailed in the available search results. nih.gov The antioxidant activity of the plant is well-documented, but further studies are required to quantify the specific contribution of this compound to this effect. nih.gov

Reduction of Oxidative Stress Markers

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects with antioxidants. This imbalance can lead to cellular damage. Key markers of oxidative stress include reduced levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), and increased levels of damage products like malondialdehyde (MDA). nih.govmdpi.com

This compound has been reported to cause a reduction of oxidative stress in experimental models of type 2 diabetes mellitus. researchgate.net This suggests that the compound may exert its therapeutic effects in part by bolstering the endogenous antioxidant defense system or by directly neutralizing ROS, thereby reducing damage to cellular components. However, specific studies detailing the effect of isolated this compound on markers such as SOD, CAT, GPx, or MDA are needed to fully characterize its mechanism of action in reducing oxidative stress.

Antidiabetic Research of this compound

This compound has been identified as a phytoconstituent with potential antidiabetic properties. researchgate.net Research indicates that its mechanism may involve the improvement of insulin (B600854) signaling and the regulation of metabolic pathways. It has been reported to enhance insulin signaling and improve hepatic metabolism during insulin resistance, as well as to help regularize carbohydrate metabolism. researchgate.net

In silico studies have further explored its potential by examining its interaction with key protein targets involved in diabetes. Molecular docking analyses predicted that this compound has a strong binding affinity for several targets implicated in the pathogenesis of type 2 diabetes. These computational findings provide a hypothetical basis for its antidiabetic activity, suggesting that this compound may exert its effects by modulating these specific proteins. researchgate.net

In Silico Screening Against Diabetes-Related Protein Targets

In silico studies have been employed to investigate the potential of this compound as an antidiabetic agent by screening it against a variety of protein targets known to be implicated in the pathophysiology of type 2 diabetes mellitus. ijpsonline.com Computational docking simulations are utilized to predict the binding affinity and interaction between this compound and these key proteins. scispace.com This approach allows for an initial assessment of the compound's potential to modulate the activity of these targets, providing a foundation for further preclinical research. The binding interactions are typically quantified by binding energy, with a lower value indicating a more stable and favorable interaction between the ligand (this compound) and the protein target. researchgate.net

17β-Hydroxysteroid Dehydrogenase Interactions

This compound has been evaluated for its interaction with 17β-hydroxysteroid dehydrogenase through molecular docking studies. The research findings indicate a strong binding affinity between this compound and this enzyme. ijpsonline.com The calculated binding energy from these in silico analyses suggests a stable interaction.

CompoundTarget ProteinBinding Affinity (kcal/mol)
This compound17β-Hydroxysteroid Dehydrogenase-9.1

This table presents the binding affinity of this compound with 17β-Hydroxysteroid Dehydrogenase as determined by in silico screening.

Retinol Binding Protein Interactions

The interaction between this compound and Retinol Binding Protein has been investigated using computational docking methods. ijpsonline.com These studies aimed to predict the binding affinity and potential for interaction between the compound and the protein. The results showed a notable binding affinity.

CompoundTarget ProteinBinding Affinity (kcal/mol)
This compoundRetinol Binding Protein-5.1

This table shows the binding affinity of this compound with Retinol Binding Protein based on in silico research.

Lamin A/C Interactions

In silico screening has been performed to assess the interaction of this compound with Lamin A/C. ijpsonline.com Molecular docking simulations were used to calculate the binding energy, which serves as an indicator of the stability of the potential interaction.

CompoundTarget ProteinBinding Affinity (kcal/mol)
This compoundLamin A/C-6.6

This table details the binding affinity of this compound with Lamin A/C as predicted by computational models.

Insulin Degrading Enzyme Interactions

The potential interaction between this compound and Insulin Degrading Enzyme has been explored through computational methods. ijpsonline.com These in silico studies provide insights into the binding affinity of this compound to this enzyme, which plays a role in insulin metabolism.

CompoundTarget ProteinBinding Affinity (kcal/mol)
This compoundInsulin Degrading Enzyme-7.5

This table presents the in silico binding affinity of this compound with the Insulin Degrading Enzyme.

Peroxisome Proliferator-Activated Receptor Gamma (PPARG) Interactions

Molecular docking studies have been conducted to evaluate the interaction between this compound and Peroxisome Proliferator-Activated Receptor Gamma (PPARG), a key regulator of glucose and lipid metabolism. ijpsonline.com The results of these computational screenings indicate a significant binding affinity.

CompoundTarget ProteinBinding Affinity (kcal/mol)
This compoundPeroxisome Proliferator-Activated Receptor Gamma (PPARG)-6.4

This table shows the binding affinity of this compound with PPARG as determined by in silico analysis.

Human Glucose Transporter Interactions

The interaction of this compound with Human Glucose Transporters (GLUT) has been a subject of in silico investigation. ijpsonline.com While specific binding affinity data for this compound with human glucose transporters from the primary screening study is not highlighted as its highest affinity, the broader context of research on related compounds from Tinospora cordifolia suggests a potential role in modulating glucose transport. nih.gov For comparison, another compound, Borapetoside C, showed a binding affinity of -6.7 kcal/mol with the human glucose transporter in the same study. ijpsonline.com

Adenylate Cyclase Interactions

Preclinical research data on the direct interaction of this compound with adenylate cyclase is not available in the currently accessible scientific literature. Studies detailing the effects of this specific compound on the cAMP signaling pathway have not been identified.

Glycogen (B147801) Phosphorylase Inhibition Studies

The potential of this compound as a modulator of carbohydrate metabolism has been explored through computational methods. Glycogen phosphorylase, a key enzyme in glycogenolysis, has been identified as a potential target for managing diabetes mellitus. An in silico study was conducted to screen various chemical constituents of Tinospora cordifolia, the plant from which this compound is derived, for their inhibitory activity against this enzyme.

In this molecular docking analysis, this compound was identified as one of the compounds with a high affinity for glycogen phosphorylase. The study predicted the binding energy and interaction modes of these compounds within the enzyme's catalytic site. The results indicated that this compound, along with magnoflorine (B1675912) and syringin, exhibited favorable binding energies, suggesting it may act as an inhibitor of glycogen phosphorylase. researchgate.net

Table 1: Molecular Docking Results of T. cordifolia Constituents against Glycogen Phosphorylase
CompoundBinding Energy (kcal/mol)Predicted Interaction Site
This compound-8.80Catalytic Site
Magnoflorine-8.83Catalytic Site
Syringin-8.20Catalytic Site

Note: Data is derived from an in silico molecular docking study and represents predicted binding affinities, not experimental inhibition constants. researchgate.net

Modulation of Carbohydrate Metabolism Pathways

Beyond its potential interaction with glycogen phosphorylase, this compound has been reported in computational studies to play a role in broader carbohydrate metabolism. An in silico investigation into its antidiabetic potential noted that this compound is reported to enhance insulin signaling and improve hepatic metabolism in the context of insulin resistance. Furthermore, the same study highlights reports of its ability to lower both blood glucose and cholesterol levels.

Antiviral Properties of this compound

In silico research has identified this compound as a promising candidate for antiviral applications, particularly against SARS-CoV-2, the virus responsible for COVID-19.

Inhibition of Viral Proteases (e.g., SARS-CoV-2 Main Protease - Mpro)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, as it processes polyproteins translated from the viral RNA. Due to its essential role and the fact that it has no close human homolog, it is a prime target for antiviral drug development. nih.gov Multiple molecular docking studies have appraised this compound as a potent inhibitor of SARS-CoV-2 Mpro. nih.govnih.gov These computational analyses show that this compound can fit into the conserved binding cleft of the enzyme, forming stable interactions that are predicted to inhibit its function, thereby halting viral replication. nih.govnih.gov

Molecular Docking and Dynamics Simulations on Viral Replication/Transcription Targets

To understand the inhibitory mechanism at a molecular level, detailed docking and dynamics simulations have been performed. These studies have elucidated the specific interactions between this compound and the amino acid residues within the active site of the SARS-CoV-2 Mpro. nih.govnih.gov

Research indicates that this compound forms multiple stable hydrogen bonds with key residues of the Mpro, including His41, Ser144, Cys145, His163, His164, and Glu166. nih.govnih.govfao.org These interactions are crucial for its predicted inhibitory activity, as they stabilize the compound within the binding pocket, which plays a significant role in viral replication and transcription. nih.govnih.gov The binding is observed in the common conserved binding cleft found among various strains of coronaviruses, suggesting a potentially broad spectrum of activity. nih.gov

Table 2: Predicted Hydrogen Bond Interactions between this compound and SARS-CoV-2 Mpro
This compound Atom/GroupMpro Amino Acid ResidueBond Type
-His41Hydrogen Bond
-Ser144Hydrogen Bond
-Cys145Hydrogen Bond
-His163Hydrogen Bond
-His164Hydrogen Bond
-Glu166Hydrogen Bond

Note: The specific atoms involved in bonding from this compound are not detailed in the source material. Data is based on in silico molecular docking and simulation studies. nih.govnih.govfao.org

Radioprotective and Cytoprotective Effects of this compound

The potential of this compound to protect against radiation and cellular damage has been investigated in preclinical studies. This research primarily utilized an n-butanol fraction of a Tinospora cordifolia stem extract (NBTC), which was confirmed by HPTLC analysis to be enriched with this compound. nih.govnih.gov

In an in vivo study, mice were administered NBTC prior to whole-body exposure to 4 Gy-γ radiation. The extract provided significant protection against radiation-induced damage. nih.gov Key findings included an increased survival rate, better retention of body weight, and preservation of hematological parameters compared to the irradiated control group. nih.gov Furthermore, the NBTC treatment led to a significant increase in spleen colony-forming units and a decrease in the expression of micronuclei in bone marrow cells, indicating protection against genotoxicity. nih.gov

The cytoprotective activity was evaluated in vitro using an Allium cepa root meristem model, where NBTC was tested against cyclophosphamide-induced genotoxicity. nih.govnih.gov The extract demonstrated significant cytoprotective effects, evidenced by an increase in root growth, a non-toxic mitotic index, and a reduction in chromosomal aberrations. nih.gov These results suggest that this compound is a key bioactive constituent responsible for the observed radioprotective and cytoprotective properties. nih.govnih.gov

Table 3: In Vivo Radioprotective Effects of this compound-Enriched Extract (NBTC) in Mice
ParameterObservation in NBTC-Treated Group vs. Irradiated ControlSignificance
Survival RateIncreased-
Body Weight RetentionIncreased-
Hematological ParametersProtected against radiation-induced declineP < 0.01
Spleen Colony Forming Unit (CFU) AssayIncreasedP < 0.01
Micronucleus (MN) ExpressionDecreasedP < 0.01

Note: The study was conducted using an enriched extract (NBTC), with this compound identified as a primary active constituent. nih.gov

Protection Against Ionizing Radiation-Induced Cellular Damage (in vivo models)

An enriched n-butanol fraction of Tinospora cordifolia containing this compound has demonstrated significant radioprotective effects in in vivo studies. nih.gov When administered to mice prior to whole-body gamma radiation exposure, the extract led to a notable increase in survival rates and better retention of body weight compared to untreated, irradiated controls. nih.gov

Furthermore, the extract positively influenced hematological parameters that are typically compromised by radiation. This included a significant increase in red blood cell (RBC) and hemoglobin (Hb) concentrations. jbtr.or.kr The protective effects also extended to the hematopoietic stem cells in the bone marrow, as evidenced by an increased number of spleen colony-forming units (CFU), indicating enhanced regeneration of hematopoietic tissue. nih.gov A key indicator of DNA damage, the formation of micronuclei in bone marrow cells, was also significantly reduced in mice treated with the extract. nih.gov These findings suggest that this compound, as a key constituent of the extract, contributes to protecting the body against the detrimental effects of ionizing radiation. nih.gov

Table 1: Effects of a this compound-Containing Extract on Radiation-Exposed Mice

Parameter Radiation Only Radiation + Extract Outcome
Survival Rate Decreased Increased Enhanced survival
Body Weight Significant Loss Maintained Reduced weight loss
Red Blood Cells Decreased Increased Hematopoietic protection
Hemoglobin Decreased Increased Improved oxygen-carrying capacity
Spleen CFU Reduced Increased Stem cell regeneration

| Micronuclei | Increased | Decreased | Reduced DNA damage |

Mitigation of Chemically Induced Genotoxicity (in vitro models)

In in vitro models, the protective effects of a this compound-containing extract have been observed against chemically induced genotoxicity. nih.gov Using the Allium cepa root meristem model, the extract was tested for its ability to counteract the damage caused by the genotoxic chemical cyclophosphamide. nih.gov

The study revealed that the extract significantly mitigated the toxic effects of cyclophosphamide. This was demonstrated by an increase in root growth and the maintenance of a non-toxic mitotic index, which is a measure of cell division. nih.gov Crucially, the extract led to a reduction in the frequency of chromosomal aberrations, such as fragmentation and C-anaphase, which are indicative of genetic damage. nih.gov These results point to the cytoprotective potential of the this compound-containing extract, suggesting it can safeguard genetic material from chemical insults. nih.gov

Table 2: Cytoprotective Effects of a this compound-Containing Extract on Allium cepa Root Meristems

Parameter Cyclophosphamide Only Cyclophosphamide + Extract Outcome
Root Growth Inhibited Increased Promotion of cell growth
Mitotic Index Reduced Maintained at non-toxic level Normalization of cell division

| Chromosomal Aberrations | Increased | Decreased | Reduction in genetic damage |

Contributions to Other Pharmacological Activities Attributed to Tinospora cordifolia Extracts

While direct studies on pure this compound are limited, its presence in Tinospora cordifolia extracts suggests it contributes to the plant's well-documented anti-inflammatory and anticancer properties.

Regulation of Inflammatory Pathways

Extracts of Tinospora cordifolia, which contain this compound, have been shown to modulate key inflammatory pathways. Research indicates that these extracts can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are crucial in the production of prostaglandins (B1171923) and leukotrienes, which are potent mediators of inflammation.

Furthermore, these extracts have been found to reduce the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). The regulation of these cytokines is a critical aspect of controlling the inflammatory response. While the precise contribution of this compound to these effects is yet to be fully elucidated, its presence in these bioactive extracts suggests a role in their anti-inflammatory activity.

Indirect Contributions to Anticancer Mechanisms (e.g., Apoptosis Induction, DNA Damage)

The anticancer potential of Tinospora cordifolia extracts has been linked to several mechanisms, to which this compound may contribute. One of the primary mechanisms is the induction of apoptosis, or programmed cell death, in cancer cells. Studies on chloroform (B151607) fractions of Tinospora cordifolia have demonstrated an increase in intracellular reactive oxygen species (ROS) and alterations in the expression of pro- and anti-apoptotic genes, leading to apoptosis in breast cancer cells.

Additionally, the protective effects against DNA damage, as observed in genotoxicity studies, may indirectly contribute to anticancer activity by preventing the initiation of carcinogenesis. By protecting DNA from damage, this compound-containing extracts may help to maintain genomic stability and reduce the risk of mutations that can lead to cancer. The ability of these extracts to prevent radiation and chemically induced damage further underscores this potential role. nih.gov

Molecular Interactions and Structure Activity Relationships of Cordifolioside a

Computational Modeling and Molecular Docking Studies

Computational modeling techniques, such as molecular docking, simulate the binding of a ligand (Cordifolioside A) to a receptor (protein target) to predict binding affinity and modes of interaction ijpsonline.comopenaccessjournals.com. These studies provide insights into how this compound interacts at a molecular level with biological targets relevant to various diseases.

Ligand-Protein Binding Affinity Analysis

Molecular docking studies have revealed that this compound exhibits notable binding affinities to several protein targets implicated in different physiological processes. In silico screening for antidiabetic potential indicated high binding affinities to targets such as 17β-hydroxysteroid dehydrogenase (–9.1 kcal/mol), insulin (B600854) degrading enzyme (–7.5 kcal/mol), Lamin A/C (–6.6 kcal/mol), and PPARG (–6.4 kcal/mol) ijpsonline.com. Further investigations into its potential antiviral activity against SARS-CoV-2 showed a binding affinity of –7.1 kcal/mol for the Main Protease (Mpro) and indicated better binding affinity and stability with the S1-RBD of SARS-CoV-2 compared to other compounds, suggesting a hindrance to its activity nih.govsemanticscholar.org. Additionally, this compound demonstrated a binding affinity of –7.693 kcal/mol against topoisomerase II alpha and was found to bind to pancreatic lipase (B570770) researchgate.netgsconlinepress.com.

The computational tools employed in these analyses typically include AutoDock Vina, Discovery Studio, and PyRx, which simulate the orientation and binding affinity between the ligand and receptor nih.govijpsonline.comresearchgate.net. While this compound often shows high binding affinities across various targets, it is recognized that this parameter alone is insufficient for comprehensive drug development, necessitating consideration of other factors like drug-likeness and pharmacokinetic properties ijpsonline.com.

Table 1: Binding Affinities of this compound to Selected Protein Targets

Protein TargetBinding Affinity (kcal/mol)Computational Tool/Study ContextReference
17β-hydroxysteroid dehydrogenase–9.1Antidiabetic screening (AutoDock Vina) ijpsonline.com
Insulin degrading enzyme–7.5Antidiabetic screening (AutoDock Vina) ijpsonline.com
Lamin A/C–6.6Antidiabetic screening (AutoDock Vina) ijpsonline.com
PPARG–6.4Antidiabetic screening (AutoDock Vina) ijpsonline.com
Mpro (SARS-CoV-2)–7.1Antiviral screening (Discovery Studio, AutoDock Vina) nih.gov
S1-RBD (SARS-CoV-2)Improved affinity/stabilityAntiviral screening (MD simulation) semanticscholar.org
Topoisomerase II alpha–7.693Anticancer screening (GLIDE XP) gsconlinepress.com
Pancreatic lipaseNot specifiedAntiobesity screening (PyRx) researchgate.net

Characterization of Hydrogen Bonding and Hydrophobic Interactions

The precise nature of molecular interactions, including hydrogen bonding and hydrophobic interactions, is critical for determining the stability and specificity of ligand-receptor complexes openaccessjournals.com. Docking studies often analyze these interactions to understand how this compound engages with amino acid residues within the binding pockets of its target proteins.

Table 2: Key Molecular Interactions of this compound with Protein Residues

Protein TargetAmino Acid Residue(s)Interaction Type(s)Reference
Mpro (SARS-CoV-2)His41, Ser144, Cys145, His163, His164, Glu166Hydrogen Bonds nih.gov
Pancreatic lipaseASP 31, GLN 29, LEU 41, GLU 48Specific Interactions (implied) researchgate.net

Structural Determinants of Biological Activity

The chemical structure of this compound, particularly its glycosidic moiety, plays a role in its biological activities. While detailed structure-activity relationship (SAR) studies involving chemical modifications are not extensively detailed in the provided literature, the compound's inherent structure is linked to its observed pharmacological effects.

Influence of Glycosidic Moiety on Target Interaction

This compound is classified as a natural phenyl propanoid glycoside nih.govmedchemexpress.comchemsrc.combiosynth.com. Glycosides, in general, are known to influence biological activity in several ways: the glycosidic residue can be crucial for the molecule's activity, or it can serve to improve pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADMET) nih.gov. The presence of the sugar moiety in this compound likely contributes to its solubility and interaction profile with biological targets, although specific studies detailing the precise impact of its glycosidic structure on target binding are limited in the reviewed literature.

Correlation Between Chemical Structure and Pharmacological Efficacy

The chemical structure of this compound (Molecular Formula: C22H32O13; Molecular Weight: 504.48 g/mol ) underpins its recognized pharmacological efficacy medchemexpress.comchemsrc.com. Its primary documented activities include:

Immunomodulatory Activity: this compound has been shown to possess immunomodulatory properties, contributing to its use in traditional medicine for enhancing the immune system and body resistance against infections nih.govchemfaces.combiosynth.comnih.govnih.gov. It is also noted for its potential to reduce side effects of chemotherapy, such as immunosuppression and cytotoxicity nih.gov.

Radioprotective and Cytoprotective Activity: Studies indicate that this compound exhibits potential in vivo radioprotective effects and in vitro cytoprotective activity. These effects are attributed to its antioxidant and immunostimulating properties, which may help protect against radiation damage and chemical insults chemfaces.comnih.gov.

Potential Antidiabetic Activity: Research suggests this compound may act as an antidiabetic agent, potentially through mechanisms like the inhibition of 11β-HSD-1, contributing to improved insulin sensitivity ijpsonline.comresearchgate.net.

Antiviral Potential: In silico studies have identified this compound as a potential inhibitor of SARS-CoV-2 targets, such as Mpro and S1-RBD, highlighting its relevance in the context of viral infections nih.govsemanticscholar.org.

The efficacy of this compound has been explored in comparison to other phytoconstituents and even clinically approved drugs. For instance, its antidiabetic potential has been evaluated alongside compounds like magnoflorine (B1675912) and compared with drugs like sitagliptin (B1680988) and repaglinide (B1680517) ijpsonline.comresearchgate.net. Furthermore, its immunomodulatory activity has been observed alongside other compounds from Tinospora cordifolia, with some demonstrating enhanced phagocytic activity and increased nitric oxide and reactive oxygen species generation chemfaces.com.

Compound List:

this compound

Borapetoside C

Magnoflorine

Sitagliptin

Repaglinide

20-β-hydroxyecdysone

Columbin (B190815)

Palmatoside G

Tinosporin C

Berberine

Tinocordiside

Quercetin

Syringin

Palmarin

In Vitro and in Vivo Preclinical Models in Cordifolioside a Research

Cellular Models for Immunological and Molecular Mechanism Studies

In vitro cell-based assays are fundamental for dissecting the specific molecular pathways through which Cordifolioside A exerts its effects on the immune system. These models allow for controlled investigations into the compound's interactions with specific immune cell types.

Human neutrophil cells are crucial first-line defenders in the innate immune system. Assays using these cells have been employed to study the immunomodulatory activity of compounds isolated from Tinospora cordifolia, including this compound. nih.gov Research indicates that this compound possesses immunomodulatory properties. nih.gov Studies have investigated the impact of T. cordifolia constituents on key neutrophil functions such as phagocytosis (the process of engulfing pathogens) and the generation of reactive oxygen species (ROS), which are essential for killing pathogens. nih.govnih.gov Specifically, compounds from the plant, including this compound, have been noted to enhance the production of ROS in human neutrophil cells. nih.gov The immunomodulatory activity of the whole plant extract is thought to arise from the synergistic effect of its various compounds. nih.gov

Murine macrophage cell lines, such as RAW264.7 and J774A, are standard models for screening compounds for anti-inflammatory and immunomodulatory activities. cam.ac.uknih.gov Macrophages play a pivotal role in both innate and adaptive immunity, and their activation is a key indicator of an immune response. nih.gov

Studies using chloroform (B151607) extracts of Tinospora cordifolia (CETC) on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages have provided insight into the plant's anti-inflammatory mechanisms. nih.gov These investigations analyze the expression of pro-inflammatory biomarkers and signaling pathways. nih.gov Key findings from such studies include:

Inhibition of Pro-inflammatory Mediators: Extracts containing compounds like this compound have been shown to prevent the LPS-induced upregulation of cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and inducible nitric oxide synthase (iNOS). nih.gov

Cytokine Regulation: The levels of crucial cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Prostaglandin E2 (PGE2) were found to be reduced. nih.gov

Signaling Pathway Modulation: The anti-inflammatory effects are linked to the modulation of key signaling pathways, including the reduction of phosphorylated p38 MAPK levels and the retention of NF-κB in the cytoplasm, preventing its activation. nih.gov

Other studies on macrophage cell lines like J774A have demonstrated that Tinospora cordifolia treatment leads to macrophage activation, evidenced by enhanced secretion of lysozyme, a key microbicidal enzyme. nih.gov

To understand the effects of this compound on adaptive immunity, researchers utilize T-cell culture systems. medicineinnovates.com Naive CD4+ T cells are undifferentiated T cells that, upon activation, can differentiate into various effector subsets, such as Th1, Th2, and Th17 cells, each with distinct roles in the immune response. medicineinnovates.comresearchgate.netjetir.org

A study investigating an aqueous extract of Tinospora cordifolia (AETC) on primary naive mouse CD4+ T cells revealed significant immunomodulatory activity, particularly on Th17 cells, which are implicated in autoimmune and inflammatory conditions. medicineinnovates.com The key findings were:

Inhibition of Th17 Differentiation: The extract reduced the frequency of IL-17 producing cells when naive CD4+ T cells were cultured under Th17-polarizing conditions. medicineinnovates.com

Anti-Proliferative Effects: AETC moderately inhibited the proliferation of stimulated naive CD4+ T cells. medicineinnovates.com

Mechanism of Action: In-depth genomic profiling suggested that the extract's activity is broad-spectrum, primarily inhibiting the cytokine-receptor signaling pathway through the JAK-STAT signaling cascade. This disruption subsequently hinders Th17 cell differentiation, proliferation, and effector functions. medicineinnovates.com

In vivo studies in rat models of autoimmune arthritis support these findings, showing that treatment with Tinospora cordifolia extract reduces the frequency of pro-inflammatory IL-17 and IFN-γ double-producing CD4+ T cells in the spleen. nih.govnih.gov

Animal Models for Systemic Preclinical Efficacy Studies

Murine models are extensively used to assess the potential of compounds to protect against the harmful effects of radiation (radioprotection) and DNA damage (genotoxicity). medicineinnovates.comfrontiersin.org Studies have evaluated an n-butanol fraction of Tinospora cordifolia (NBTC), enriched with this compound, for its efficacy against gamma radiation and cyclophosphamide-induced genotoxicity in mice. medicineinnovates.comfrontiersin.org

Administration of the enriched fraction prior to whole-body radiation exposure produced significant protection across several parameters. medicineinnovates.comnih.govfrontiersin.orgnih.gov The treatment led to an increased survival rate, better retention of body weight, and protection of hematological parameters compared to the irradiated control group. medicineinnovates.comfrontiersin.org Key quantitative findings demonstrated a significant decrease in DNA damage and an increase in hematopoietic progenitor cell proliferation. medicineinnovates.comjetir.orgfrontiersin.org

ParameterRadiation Control GroupNBTC (120 mg/kg) + RadiationSignificance
Survival Rate70% (Sham treated)100%Increased survival
Spleen Colony Forming Units (CFU)Lower countSignificantly higher countP < 0.01
Micronucleated PCEs / 100 PCEsHigher ratioSignificantly lower ratioP < 0.01

These results suggest that the extract containing this compound has potent in vivo radioprotective effects, likely due to its immunostimulating, hepatoprotective, and antioxidant activities. medicineinnovates.com

The zebrafish (Danio rerio) has emerged as a valuable in vivo model for studying infectious diseases and viral pathogenesis due to its genetic similarity to humans, transparent embryos, and suitability for high-throughput screening. nih.govjove.comnih.gov

Recent research has utilized a humanized zebrafish model to investigate the therapeutic potential of Tinospora cordifolia against pathology induced by the SARS-CoV-2 spike protein. jove.com In these xenotransplant models, human cells can be transplanted into zebrafish to better mimic human disease processes. jove.com

A study on an aqueous extract of Tinospora cordifolia (in the form of Giloy Ghanvati) in a humanized zebrafish model with SARS-CoV-2 spike protein-induced pathology yielded significant findings:

Reversal of Inflammation: Treatment with the extract reversed pro-inflammatory cell infiltration in the swim bladder. jove.com

Tissue Protection: The extract rescued kidney tubule damage and necrosis induced by the viral spike protein. jove.com

Systemic Effect: The treatment also reversed behavioral fever in the fish, indicating a systemic therapeutic effect. jove.com

These studies highlight the utility of the zebrafish model for investigating the in vivo effects of this compound and its source plant in the context of viral pathogenesis, corroborating in silico findings that suggest this compound could act as an inhibitor of the SARS-CoV-2 main protease. jove.com

Lack of In Vivo Data for this compound in Diabetes and Oxidative Stress Models

A thorough review of the current scientific literature reveals a significant gap in research concerning the in vivo effects of the isolated chemical compound, this compound, in experimental animal models of diabetes and oxidative stress. While the plant from which it is derived, Tinospora cordifolia, has been the subject of numerous preclinical studies demonstrating anti-diabetic and antioxidant properties, this research has predominantly utilized crude extracts of the plant rather than the purified compound.

Consequently, there is no specific data from animal studies to detail the direct effects of this compound on physiological or pathological processes related to diabetes or oxidative stress. The existing research on Tinospora cordifolia extracts in chemically-induced diabetic rodent models, such as those using streptozotocin (B1681764) or alloxan, provides a general understanding of the plant's therapeutic potential. sdiarticle5.comacademicjournals.orgresearchgate.netnih.govijbcp.com These studies often report on the extract's ability to modulate blood glucose levels and enhance antioxidant enzyme activity. nih.govsemanticscholar.org

However, attributing these outcomes specifically to this compound is not possible without direct in vivo testing of the isolated compound. While some in silico (computer-based) studies have identified this compound as a potentially active constituent with anti-diabetic properties, these computational predictions await validation in live animal models. researchgate.netsemanticscholar.org

Therefore, at present, the scientific community lacks the specific research findings and data tables from experimental animal models necessary to construct a detailed profile of this compound's role in managing diabetes and oxidative stress. Future preclinical research will need to focus on isolating this compound and evaluating its efficacy and mechanisms of action in established animal models to address this knowledge gap.

Biosynthetic Pathways and Precursor Studies of Cordifolioside a

Proposed Biosynthetic Routes for Phenylpropanoid Glycosides

The biosynthesis of phenylpropanoid glycosides, such as Cordifolioside A, is a multi-step process that begins with the shikimate pathway, leading to the formation of the aromatic amino acid L-phenylalanine. This precursor then enters the general phenylpropanoid pathway.

The initial steps of the phenylpropanoid pathway are well-established and involve a series of three key enzymatic reactions that convert L-phenylalanine into 4-coumaroyl-CoA, a central intermediate for a wide array of secondary metabolites. wikipedia.orgfrontiersin.orgfrontiersin.org

Key Enzymes in the Initial Phenylpropanoid Pathway

Enzyme Abbreviation Function
Phenylalanine Ammonia-Lyase PAL Catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid.
Cinnamate 4-Hydroxylase C4H A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

Subsequent modifications to the 4-coumaroyl-CoA molecule, such as further hydroxylations, methylations, and reductions, give rise to a variety of phenylpropanoid derivatives. In the proposed biosynthesis of the aglycone of this compound, it is hypothesized that the phenylpropanoid unit is linked to the clerodane diterpene core.

The clerodane diterpene skeleton of this compound is derived from the terpenoid biosynthesis pathway. The universal precursor for all diterpenes is geranylgeranyl pyrophosphate (GGPP), which is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The biosynthesis of the bicyclic clerodane core is initiated by a class of enzymes known as diterpene synthases or cyclases. nih.gov These enzymes catalyze the cyclization of GGPP to form the characteristic decalin ring system of the clerodane skeleton. nih.gov

Following the formation of the basic clerodane structure, a series of oxidative modifications, catalyzed by enzymes such as cytochrome P450 monooxygenases and dioxygenases, are believed to occur to introduce the various hydroxyl and furan (B31954) functionalities present in the this compound aglycone.

The final step in the proposed biosynthetic pathway is the glycosylation of the clerodane diterpene aglycone. This reaction is catalyzed by UDP-glycosyltransferases (UGTs), which transfer a sugar moiety from an activated sugar donor, such as UDP-glucose, to the aglycone. frontiersin.orgresearchgate.net This glycosylation step is crucial for the stability and solubility of the final this compound molecule.

Identification of Key Enzymatic Transformations in this compound Formation

While the specific enzymes involved in the biosynthesis of this compound in Tinospora cordifolia have not been definitively identified and characterized, the key enzymatic transformations can be inferred from the structure of the molecule and knowledge of related biosynthetic pathways.

Proposed Key Enzymatic Transformations in this compound Biosynthesis

Transformation Enzyme Class Substrate (Proposed) Product (Proposed)
Phenylalanine deamination Phenylalanine Ammonia-Lyase (PAL) L-Phenylalanine Cinnamic acid
Cinnamate hydroxylation Cinnamate 4-Hydroxylase (C4H) Cinnamic acid p-Coumaric acid
p-Coumarate activation 4-Coumarate:CoA Ligase (4CL) p-Coumaric acid 4-Coumaroyl-CoA
Diterpene cyclization Diterpene Synthase Geranylgeranyl pyrophosphate (GGPP) Clerodane diphosphate (B83284) intermediate
Oxidative modifications Cytochrome P450 Monooxygenases Clerodane intermediate Hydroxylated/functionalized clerodane aglycone

Further research, including transcriptomic and genomic analyses of Tinospora cordifolia, is necessary to identify and characterize the specific genes and enzymes responsible for each of these transformations. The heterologous expression and functional characterization of candidate genes will be crucial to fully elucidate the biosynthetic pathway of this complex and medicinally important natural product.

Synthetic Approaches and Derivatives of Cordifolioside a

Total Synthesis Strategies for Cordifolioside A

Semi-synthetic Modifications and Analog Design for Enhanced Activity

The concept of analog design, which involves modifying the structure of a lead compound to improve its pharmacological properties, is a cornerstone of drug discovery. While specific semi-synthetic modifications of this compound are not explicitly described in the provided literature, its identified bioactivities, such as immunomodulatory effects and potential antiviral properties against SARS-CoV-2, suggest that its chemical scaffold could serve as a basis for analog design.

Computational studies, particularly molecular docking, have identified this compound as a potent inhibitor against key SARS-CoV-2 proteins like the Main Protease (Mpro) researchgate.netnih.govresearchgate.net. These in silico investigations highlight its binding interactions and suggest that its structure can be utilized for optimization and the design of novel drug candidates researchgate.net. This implies a potential pathway for semi-synthetic modifications aimed at enhancing binding affinity, improving pharmacokinetic profiles, or broadening its spectrum of activity. However, concrete examples of such semi-synthetic derivatives and their comparative activities are not detailed in the current findings.

Structure-Based Rational Design of Novel this compound Derivatives

Structure-based rational design leverages detailed knowledge of a molecule's three-dimensional structure and its interactions with biological targets to create new compounds with improved efficacy and specificity. This compound, with its identified interactions with viral proteins and cytokine receptors, presents an attractive target for such design strategies.

Molecular docking studies have provided crucial information regarding how this compound interacts with targets such as the SARS-CoV-2 Mpro, forming stable hydrogen bonds with key amino acid residues nih.govresearchgate.net. This understanding of its binding pose and key interaction points can guide the rational design of novel derivatives. For instance, modifications to specific functional groups within the glycosidic or diterpenoid portions of this compound could be explored to optimize these interactions or introduce new ones, potentially leading to compounds with enhanced antiviral or immunomodulatory activities. The in silico approach of scaffold architecture, which involves modifying known natural product scaffolds, has been proposed as a method to generate new drug candidates with favorable properties nih.govresearchgate.net. This approach, applied to this compound, could yield novel derivatives with improved therapeutic applications. However, the synthesis and characterization of such rationally designed novel derivatives are areas that require further dedicated research.

Table 1: Physicochemical and Chromatographic Properties of this compound

PropertyValueReference(s)
Molecular Ion (m/z)527 [M + Na]+ researchgate.netresearchgate.net
UV λmax221 nm researchgate.netresearchgate.net
HPTLC RF0.12 researchgate.netresearchgate.netnih.gov
Linear Conc. Range (ng/band)750–2250 researchgate.netnih.gov
Limit of Detection (LOD) (ng/band)107.05 nih.gov
Limit of Quantification (LOQ) (ng/band)324.38 nih.gov
Recovery (%)98.96–101.43 nih.gov
Precision (RSD)< 2% nih.gov

Compound List:

this compound

Future Research Directions and Translational Perspectives for Cordifolioside a

Elucidation of Unexplored Molecular Pathways and Targets

Despite established immunomodulatory activity amazonaws.comfrontiersin.orgnih.govchemsrc.commedchemexpress.com, the precise molecular pathways and specific cellular targets through which Cordifolioside A exerts its effects remain incompletely understood. Research has indicated its potential to inhibit the SARS-CoV-2 spike protein mdpi.comnih.gov, suggesting antiviral applications, and has linked it to anti-aging mechanisms researchgate.net. Furthermore, its potential anti-diabetic properties are being explored researchgate.netmdpi.comresearchgate.netmathewsopenaccess.com. Future research should prioritize detailed mechanistic studies to map these pathways. This includes employing techniques like gene silencing, protein-protein interaction assays, and signal transduction pathway analysis to identify specific molecular targets. Elucidating these pathways will not only validate its therapeutic potential but also guide the development of more targeted research applications and potentially novel therapeutic strategies.

Advanced Delivery Systems for Targeted Research Applications

A significant challenge limiting the full exploitation of this compound in research is its bioavailability jchr.org. To overcome this, the development and application of advanced delivery systems are crucial. Future research should focus on encapsulating this compound within nanoparticles, liposomes, or microspheres. These systems can enhance its solubility, protect it from degradation, and enable controlled release, thereby improving its absorption and distribution. Such targeted delivery systems are vital for ensuring accurate and reproducible results in in vitro and in vivo research models, allowing for precise investigation of its effects at specific cellular or tissue sites without systemic overload. Studies have already explored encapsulation techniques for antidiabetic effects mdpi.com, indicating a promising avenue for further development.

Application of Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics) to this compound Research

The advent of omics technologies has revolutionized our ability to understand complex biological systems at a molecular level nih.gov. Integrated omics approaches, such as transcriptomics, proteomics, and metabolomics, offer powerful tools to dissect the multifaceted actions of bioactive compounds like this compound. While omics analyses have been applied to Tinospora cordifolia extracts to understand their effects on conditions like hypertriglyceridemia researchgate.net, their specific application to this compound is still nascent. Future research should employ these technologies to comprehensively map the molecular landscape altered by this compound. This includes analyzing changes in gene expression (transcriptomics), protein profiles (proteomics), and metabolic pathways (metabolomics) in response to this compound treatment. Such analyses can uncover novel targets, pathways, and biomarkers, providing deep insights into its mechanisms of action and potential applications in personalized research.

Refinement of Analytical and Quality Control Methodologies for Research Materials

Ensuring the purity, consistency, and accurate quantification of this compound used in research is paramount for obtaining reliable and reproducible results. While analytical methods such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) have been developed for its estimation in extracts and formulations frontiersin.orgnih.govscispace.comresearchgate.netakjournals.com, ongoing refinement and standardization are necessary. Future research should focus on developing and validating highly specific, sensitive, and robust analytical methods. This includes optimizing chromatographic conditions, exploring hyphenated techniques like HPTLC-ESI-MS/MS for enhanced characterization researchgate.netresearchgate.net, and establishing stringent quality control parameters. Such advancements are critical for ensuring the integrity of research materials, facilitating inter-laboratory comparability, and supporting the translation of findings into practical applications.

Q & A

Q. How should multi-omics data be integrated to study this compound’s mechanisms?

  • Methodological Answer :
  • Transcriptomics : Use RNA-seq to identify genes modulated by this compound (e.g., NF-κB pathway).
  • Metabolomics : Apply LC-QTOF-MS to profile endogenous metabolites in treated cells.
  • Network pharmacology : Build protein-protein interaction networks (e.g., via STRING DB) to map therapeutic targets. Validate findings with siRNA knockdown or CRISPR-Cas9 models .

Data Contradiction Analysis

Q. How to interpret conflicting reports on this compound’s antioxidant vs. pro-oxidant effects?

  • Methodological Answer :
  • Dose dependency : Test a wide concentration range (e.g., 1–100 μM) to identify threshold effects.
  • Assay selection : Compare multiple assays (e.g., DPPH, FRAP, ROS detection) to avoid method-specific biases.
  • Redox environment : Account for cellular glutathione levels or hypoxia conditions that may shift activity .

Q. What statistical approaches reconcile variability in this compound’s cytotoxicity across cancer cell lines?

  • Methodological Answer :
  • Hierarchical clustering : Group cell lines by sensitivity profiles (e.g., IC50 values).
  • Gene expression correlation : Link cytotoxicity to baseline expression of targets (e.g., Bcl-2, Caspase-3) via Pearson/Spearman analysis.
  • Machine learning : Train models on omics data to predict responsive cell subtypes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.